molecular formula C21H24BrNO3S B5147257 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5147257
M. Wt: 450.4 g/mol
InChI Key: WGUQXBFDKCRWSU-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline (PHQ) family, characterized by a fused hexahydroquinoline scaffold. Key structural features include:

  • 2-(Ethylsulfanyl)ethyl ester group: Introduces sulfur-based functionality, which may improve metabolic stability or modulate solubility .
  • 2-Methyl and 5-oxo groups: Common in PHQ derivatives, contributing to conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO3S/c1-3-27-12-11-26-21(25)18-13(2)23-16-5-4-6-17(24)20(16)19(18)14-7-9-15(22)10-8-14/h7-10,19,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQXBFDKCRWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with 2-(ethylsulfanyl)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing the mixture for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that hexahydroquinoline derivatives can exhibit significant anticancer properties. A study explored the effects of various quinoline derivatives on multidrug-resistant (MDR) cancer cells. The results demonstrated that compounds similar to 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate effectively modulated the activity of P-glycoprotein (P-gp), a key efflux transporter associated with drug resistance in cancer therapy . This modulation enhances the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells.

2. Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial effects. The presence of the ethylsulfanyl group in this compound may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival. Studies have shown that modifications in quinoline structures can lead to improved antibacterial activity against various pathogens .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions like pneumonia and other inflammatory diseases. Research has indicated that similar compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions employing various reagents and catalysts to achieve high yields and purity. The mechanism of action likely involves binding to specific molecular targets within cells, modulating key signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of hexahydroquinoline derivatives for their ability to overcome MDR in human uterine sarcoma cells. Compounds structurally related to this compound exhibited significant cytotoxicity and induced apoptosis selectively in resistant cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity enhanced the compounds' ability to penetrate bacterial membranes, thereby improving their antibacterial efficacy .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key analogs and their substituent-driven differences:

Compound Name (Selected Substituents) Key Features Biological Activity/Properties Reference ID
Target Compound : 4-(4-Bromophenyl), 2-(ethylsulfanyl)ethyl ester Bromophenyl enhances lipophilicity; sulfur group may influence redox stability Unknown (inferred: potential enzyme inhibition)
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-... Fluorophenyl improves membrane permeability; trimethyl enhances steric bulk Research applications (unspecified)
Methyl 4-(4-methoxyphenyl)-2-methyl-... Methoxyphenyl increases electron density; methyl ester reduces hydrophobicity Crystal structure analyzed (N–H⋯O hydrogen bonds)
Pyridin-3-yl methyl 4-(furan-2-yl)-2-methyl-... (B9) Furan and pyridine groups enable π-π interactions; high melting point (159°C) Potent P-glycoprotein inhibitor
Ethyl 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-... Chloro and dimethoxy groups enhance binding diversity Not reported

Q & A

Q. What are the standard synthetic protocols for preparing polyhydroquinoline derivatives like this compound, and how do reaction conditions influence yield?

The compound is synthesized via the Hantzsch multicomponent reaction, typically involving a cyclohexanedione derivative, an aldehyde (e.g., 4-bromobenzaldehyde), an ethylsulfanyl-ethyl ester, and ammonium acetate. Catalysts like acetic acid or ionic liquids are used to enhance regioselectivity and yield . Solvent choice (e.g., ethanol vs. toluene) and temperature (80–120°C) critically affect reaction kinetics and purity. For example, ethanol under reflux achieves ~75% yield, while toluene at 110°C improves steric control for bulkier substituents .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H···O and π-stacking in bromophenyl derivatives) .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., bromophenyl protons resonate at δ 7.2–7.6 ppm; ethylsulfanyl groups show splitting at δ 2.5–3.0 ppm) .
  • IR spectroscopy : Confirms carbonyl (1680–1720 cm1^{-1}) and C–Br (550–600 cm1^{-1}) stretches .

Q. How do substituents like the 4-bromophenyl and ethylsulfanyl groups influence the compound’s physicochemical properties?

The 4-bromophenyl group enhances crystallinity via halogen bonding (C–Br···O interactions) and modulates electron-withdrawing effects, impacting redox behavior . The ethylsulfanyl moiety increases lipophilicity (logP ~3.2) and may sterically hinder rotational freedom around the ester linkage, as observed in similar derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data linked to substituent variations (e.g., bromo vs. chloro analogs)?

Contradictions arise from differences in steric bulk, electronic effects, and binding affinity. For example:

  • Bromophenyl derivatives show stronger antimicrobial activity (MIC ~12.5 µg/mL) due to enhanced membrane penetration, while chlorophenyl analogs exhibit better enzyme inhibition (IC50_{50} ~8 µM) via halogen-bond interactions with catalytic residues .
  • Use dose-response assays and molecular docking to correlate substituent effects with target engagement .

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactive sites?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.1 eV) indicate stability; HOMO localization on the bromophenyl ring suggests electrophilic attack sites .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., carbonyl oxygen) for derivatization .
  • Validate computational models with experimental XRD bond lengths (<0.01 Å deviation) .

Q. How can reaction conditions be optimized to control regioselectivity in polyhydroquinoline synthesis?

  • Catalysts : Use Sc(OTf)3_3 or FeCl3_3 to direct regioselectivity toward the 4-position of the quinoline core .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by ~15% .

Q. What role does stereochemistry play in the compound’s reactivity or biological activity?

  • Crystal packing analysis : The chair conformation of the hexahydroquinoline ring and equatorial positioning of the bromophenyl group minimize steric strain, enhancing thermal stability (decomposition >250°C) .
  • Enantioselective synthesis : Chiral catalysts (e.g., L-proline) yield enantiomers with differing antimicrobial potency (e.g., R-configuration shows 2x higher activity than S) .

Q. What mechanistic insights explain the compound’s enzyme-modulating or antimicrobial effects?

  • Enzyme inhibition : The bromophenyl group binds to NADPH pockets in oxidoreductases, disrupting cofactor binding (confirmed via fluorescence quenching assays) .
  • Antimicrobial action : Ethylsulfanyl groups disrupt bacterial membrane integrity (observed in SEM studies of E. coli), while the quinoline core intercalates DNA .

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